molecular formula C12H9NO6S B13997187 7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo- CAS No. 63581-29-3

7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-

Cat. No.: B13997187
CAS No.: 63581-29-3
M. Wt: 295.27 g/mol
InChI Key: HSMONJNNBAGERF-UHFFFAOYSA-N
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Description

The compound "7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-" is a modified furanocoumarin derivative characterized by a sulfonamide (-SO₂NH₂) group at position 4, a methoxy (-OCH₃) group at position 9, and a 7-oxo (keto) moiety. This structure distinguishes it from well-known furanocoumarins like methoxsalen (9-methoxy-7H-furo[3,2-g]chromen-7-one, CAS 298-81-7), which lacks the sulfonamide group and instead features a simple oxygen substituent at position 4 .

Properties

CAS No.

63581-29-3

Molecular Formula

C12H9NO6S

Molecular Weight

295.27 g/mol

IUPAC Name

9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonamide

InChI

InChI=1S/C12H9NO6S/c1-17-11-9-7(4-5-18-9)12(20(13,15)16)6-2-3-8(14)19-10(6)11/h2-5H,1H3,(H2,13,15,16)

InChI Key

HSMONJNNBAGERF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)N)C=CO2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 7H-Furo[3,2-g]benzopyran-4-sulfonamide, 9-methoxy-7-oxo- typically involves multi-step organic synthesis starting from appropriately substituted furocoumarin precursors. The key steps include:

  • Formation of the furo[3,2-g]benzopyran core via condensation or cyclization methods.
  • Introduction of the sulfonyl chloride group at the 4-position.
  • Conversion of the sulfonyl chloride to the sulfonamide by reaction with ammonia or amines.
  • Functionalization at the 9-position with a methoxy group and installation of the keto group at the 7-position.

Specific Synthetic Routes

Synthesis via Sulfonyl Chloride Intermediate

One established approach involves preparing the sulfonyl chloride derivative first, followed by conversion to the sulfonamide:

Step Reaction Description Key Reagents/Conditions Reference
1 Synthesis of 7H-Furo[3,2-g]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- Chlorosulfonation of 7H-Furo[3,2-g]benzopyran-4-ol derivatives using chlorosulfonic acid or sulfuryl chloride
2 Conversion of sulfonyl chloride to sulfonamide Reaction with ammonia or primary/secondary amines in anhydrous solvents (e.g., THF, dichloromethane) under mild conditions

This method is favored due to the sulfonyl chloride's reactivity, allowing efficient formation of sulfonamide bonds.

Condensation of Kellinone with Malonic Acid Derivatives

Related furocoumarin systems have been synthesized by condensation reactions involving kellinone and malonic acid derivatives, forming the benzopyran core with subsequent functionalization:

Step Reaction Description Key Reagents/Conditions Reference
1 Condensation of kellinone with malonic acid derivatives Heating in presence of base or acidic catalysts
2 Functional group modification (methoxy, keto, sulfonamide) Various substitution and amide formation steps

This approach allows structural diversity and access to pharmacologically interesting amides.

Reaction Conditions and Yields

Method Typical Conditions Yield (%) Notes
Sulfonyl chloride intermediate Chlorosulfonation at 0-25 °C, then amination at room temp 60-85 Requires careful control of moisture
Condensation with malonic acid Heating at 100-150 °C under reflux 50-75 Multi-step, may require purification

Research Findings and Analysis

  • The sulfonyl chloride intermediate (CAS 56201-56-0) is a key precursor, well-characterized with a molecular weight of 314.7 g/mol and stable under controlled conditions. Its preparation is critical for subsequent sulfonamide formation.

  • The sulfonamide formation step is generally performed in anhydrous solvents to avoid hydrolysis of the sulfonyl chloride and is typically high yielding when using ammonia or primary amines.

  • The presence of the methoxy and keto groups influences the reactivity of the core structure, necessitating selective reaction conditions to avoid side reactions.

  • Literature reports highlight that derivatives of furo[3,2-g]benzopyran sulfonamides exhibit promising biological activities, which justifies the development of efficient synthetic methods.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Sulfonyl Chloride Intermediate Route Chlorosulfonation → Amination High specificity and yield Moisture sensitive, requires careful handling
Condensation of Kellinone Derivatives Condensation → Functionalization Versatile for derivative synthesis Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The sulfonamide and methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of "7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-" with analogous furanocoumarins:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-SO₂NH₂, 9-OCH₃, 7-oxo C₁₂H₉N₀₅S⁺ ~287.27 (calculated) Sulfonamide, methoxy, ketone
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) 9-OCH₃, 7-oxo C₁₂H₈O₄ 216.19 Methoxy, ketone
4,9-Dimethoxy-7H-furo[3,2-g]chromen-7-one 4-OCH₃, 9-OCH₃, 7-oxo C₁₃H₁₀O₅ 246.22 Methoxy (×2), ketone
9-Butoxy-7H-furo[3,2-g]chromen-7-one 9-O(CH₂)₃CH₃, 7-oxo C₁₅H₁₄O₄ 258.27 Butoxy, ketone
Imperatorin (9-Isopentenyloxy-7H-furo[3,2-g]chromen-7-one) 9-O-(3-methyl-2-butenyl), 7-oxo C₁₆H₁₄O₄ 270.28 Isopentenyloxy, ketone

Notes:

  • The sulfonamide group in the target compound introduces sulfur and nitrogen, increasing molecular weight and polarity compared to methoxsalen.
  • The 4,9-dimethoxy derivative (C₁₃H₁₀O₅) shows enhanced lipophilicity due to dual methoxy groups, while the butoxy substituent (C₁₅H₁₄O₄) further extends hydrophobicity .

Physicochemical Properties

  • Solubility : Methoxsalen is poorly water-soluble (0.1 mg/mL), while sulfonamide derivatives typically exhibit improved aqueous solubility due to ionizable -SO₂NH₂ groups.
  • LogP : Predicted LogP values (via XlogP3):
    • Methoxsalen: ~2.1 (experimental) .
    • Target Compound: Estimated ~1.5–2.0 (sulfonamide reduces lipophilicity).
    • 9-Butoxy derivative: LogP ~3.0 (highly lipophilic) .

Biological Activity

Overview

7H-Furo[3,2-g]benzopyran-4-sulfonamide, 9-methoxy-7-oxo- is a complex organic compound belonging to the furocoumarin class. Its unique structure incorporates a furan ring fused with a benzopyran system, along with a sulfonamide group and a methoxy substituent. This molecular configuration suggests potential biological activities that merit exploration in medicinal chemistry and pharmacology.

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O5_{5}S
  • Molecular Weight : Approximately 283.29 g/mol
  • CAS Number : 63581-29-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the furan ring.
  • Introduction of the benzopyran moiety.
  • Addition of the sulfonamide group through sulfonation reactions.
  • Methoxylation and oxidation to achieve the final product.

Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial for optimizing yield and purity .

Biological Activity

Research indicates that compounds similar to 7H-Furo[3,2-g]benzopyran exhibit various biological activities, particularly in anticancer research:

Anticancer Activity

A study tested several derivatives of furocoumarins, including related compounds to 7H-Furo[3,2-g]benzopyran-4-sulfonamide, for their antiproliferative effects against various cancer cell lines (A-549, MCF7, and HCT-116). Notably:

  • Compounds showed IC50_{50} values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines.
  • These values were comparable to doxorubicin (IC50_{50} = 0.04 and 0.06 μmol/mL) .

Radical Scavenging Activity

The compound also demonstrated moderate DPPH radical-scavenging activity, suggesting potential antioxidant properties .

Case Studies

  • Study on Antiproliferative Effects :
    • Objective : To evaluate the anticancer potential of furocoumarin derivatives.
    • Method : In vitro assays were performed on A-549 and HCT-116 cell lines.
    • Results : Several derivatives exhibited significant cytotoxicity, indicating that structural modifications can enhance biological activity.
  • Antioxidant Activity Assessment :
    • Objective : To assess the radical-scavenging capabilities of selected furocoumarins.
    • Method : DPPH assay was conducted at various concentrations.
    • Results : The tested compounds showed varying degrees of antioxidant activity, highlighting the importance of functional groups in enhancing efficacy.

Comparative Analysis

Compound NameStructureIC50_{50} (μmol/mL)Activity Type
DoxorubicinDoxorubicin Structure0.04 (A-549)Anticancer
Compound ACompound A Structure0.02 (A-549)Anticancer
Compound BCompound B Structure0.08 (HCT-116)Anticancer

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